sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Description
Nomenclature and Structural Classification
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate belongs to the broader family of piperazine derivatives that have gained considerable attention in medicinal chemistry due to their diverse pharmacological properties. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups that contribute to its chemical reactivity and potential biological activity. The molecular formula C12H19BrN2O4 indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 335.19 daltons.
The structural classification of this compound places it within the category of bromoacetylated piperazine derivatives, where the piperazine ring system serves as the central heterocyclic core. Piperazine itself is an organic compound characterized by a six-membered ring containing two opposing nitrogen atoms, which can be described structurally as cyclohexane with the 1- and 4-CH2 groups replaced by nitrogen-hydrogen units. The secondary butyl acetate moiety attached to the compound introduces chirality to the molecule, as sec-butyl acetate possesses one stereocenter at carbon 2 in the sec-butyl group, leading to two possible enantiomers: (2S)-butan-2-yl acetate and (2R)-butan-2-yl acetate.
The presence of the bromoacetyl substituent on the piperazine nitrogen introduces significant electrophilic character to the molecule, making it potentially valuable as a synthetic intermediate. The bromoacetyl group is known for its reactivity in nucleophilic substitution reactions, where the bromine atom serves as an excellent leaving group. This structural feature positions the compound within the specialized subset of haloacetylated heterocycles that find application in both synthetic methodology and pharmaceutical chemistry.
| Structural Component | Description | Chemical Significance |
|---|---|---|
| Piperazine Core | Six-membered ring with two nitrogen atoms | Provides basic scaffolding and potential for hydrogen bonding |
| sec-Butyl Ester | Secondary butyl acetate group | Introduces chirality and hydrophobic character |
| Bromoacetyl Group | Acetyl group with bromine substitution | Provides electrophilic reactivity for further synthetic elaboration |
| 3-oxo Substituent | Ketone functionality on piperazine ring | Contributes to electronic properties and potential tautomerism |
Historical Context in Piperazine Chemistry
The development of piperazine chemistry has its origins in the mid-19th century, with piperazines originally being named due to their chemical similarity with piperidine, which is a constituent of piperine found in the black pepper plant Piper nigrum. However, it is important to note that piperazines are not derived from plants in the Piper genus, despite the nomenclatural connection. The historical significance of piperazine compounds in pharmaceutical development became apparent in the early 20th century when piperazine was first introduced to medicine as a solvent for uric acid.
The evolution of piperazine chemistry gained significant momentum in 1953 when piperazine was first introduced as an anthelmintic agent. This marked the beginning of systematic exploration of piperazine derivatives for therapeutic applications, leading to the development of numerous successful pharmaceutical agents. The recognition that many piperazine derivatives exhibit notable pharmacological activities has made them indispensable anchors for the development of novel therapeutic agents.
Contemporary piperazine chemistry has witnessed the synthesis of increasingly complex derivatives, including bromoacetylated variants such as this compound. The development of such compounds reflects the ongoing quest to create molecules that combine the favorable pharmacokinetic properties of piperazine scaffolds with the synthetic versatility provided by reactive functional groups. Research has demonstrated that piperazine derivatives bearing various substituents at different positions of the ring system can exhibit antimicrobial, anti-tubercular, antipsychotic, anti-parasitic, anticonvulsant, antidepressant, anti-inflammatory, cytotoxic, antimalarial, antiarrhythmic, antioxidant, and antiviral activities.
The incorporation of piperazine into drug discovery strategies has been recognized as an important synthetic approach due to the heterocycle's easy modifiability, water solubility, alkaline nature, capacity for hydrogen bond formation, and ability to adjust molecular physicochemical properties. These characteristics have made piperazine-containing compounds valuable in addressing various therapeutic challenges and have contributed to their widespread presence in modern pharmaceutical development.
Chemical Registration Data and Identification
This compound is officially registered under the Chemical Abstracts Service number 1219147-69-9, which serves as its unique identifier in chemical databases and regulatory systems. This registration number distinguishes it from closely related structural analogs, including the non-secondary butyl variant, butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, which carries the distinct Chemical Abstracts Service number 1219403-52-7.
The molecular characterization of this compound reveals a molecular weight of 335.19 daltons and a molecular formula of C12H19BrN2O4. These parameters are consistent with the structural features of the molecule and provide essential information for analytical identification and synthetic planning. The compound's registration in commercial chemical databases indicates its availability for research purposes, though specific synthesis protocols and detailed characterization data may vary among suppliers.
| Identification Parameter | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 1219147-69-9 | Chemical Abstracts Service |
| Molecular Formula | C12H19BrN2O4 | Multiple chemical databases |
| Molecular Weight | 335.19 daltons | Computational chemistry databases |
| IUPAC Systematic Name | This compound | Chemical nomenclature systems |
The registration data for this compound also appears in specialized chemical catalogs, including entries in commercial supplier databases that list various bromoacetylated piperazine derivatives. The systematic cataloging of such compounds reflects the growing interest in specialized heterocyclic derivatives for research and development applications. The specific structural features of this compound, particularly the combination of sec-butyl ester and bromoacetyl functionalities, position it as a compound of interest for synthetic organic chemistry applications.
Position within Bromoacetylated Piperazine Derivatives
This compound occupies a specific niche within the broader category of bromoacetylated piperazine derivatives, which represent an important class of synthetic intermediates and bioactive compounds. The incorporation of bromoacetyl groups into piperazine frameworks has emerged as a valuable synthetic strategy due to the high reactivity of the carbon-bromine bond, which facilitates subsequent chemical transformations through nucleophilic substitution mechanisms.
Related compounds in this family include tert-butyl 4-(bromoacetyl)piperazine-1-carboxylate, which features a different substitution pattern and protective group strategy. This compound, bearing the Chemical Abstracts Service number 112257-12-2, demonstrates how variations in the ester component and substitution pattern can lead to structurally related but distinct chemical entities. The tert-butyl carbamate protecting group in this analog provides different synthetic opportunities compared to the acetate ester functionality present in the target compound.
The family of bromoacetylated piperazine derivatives also includes longer-chain variants such as decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate and dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate. These compounds, with Chemical Abstracts Service numbers 1219219-07-4 and 1219298-72-2 respectively, demonstrate how the basic structural framework can be modified through variation of the alkyl chain length, potentially affecting solubility, membrane permeability, and biological activity profiles.
| Compound Class | Representative Example | Chemical Abstracts Service Number | Key Structural Features |
|---|---|---|---|
| sec-Butyl Derivatives | This compound | 1219147-69-9 | Secondary butyl ester, bromoacetyl group |
| tert-Butyl Carbamates | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | 112257-12-2 | Carbamate protection, different substitution pattern |
| Long-Chain Esters | Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate | 1219219-07-4 | Extended alkyl chain, enhanced lipophilicity |
| Extended Analogues | Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate | 1219298-72-2 | Dodecyl ester, maximum chain length variation |
The synthetic utility of bromoacetylated piperazine derivatives extends beyond their immediate chemical properties to encompass their role as intermediates in the preparation of more complex molecular architectures. Research in piperazine chemistry has demonstrated that such compounds can serve as valuable building blocks for the construction of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases. The specific substitution pattern present in this compound, with its combination of ester and ketone functionalities alongside the reactive bromoacetyl group, provides multiple sites for further chemical elaboration, making it a versatile intermediate for synthetic applications.
Properties
IUPAC Name |
butan-2-yl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O4/c1-3-8(2)19-11(17)6-9-12(18)14-4-5-15(9)10(16)7-13/h8-9H,3-7H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSBBRBUETVZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Core
- The starting material is often a piperazine derivative, which is functionalized to introduce the 3-oxo group on the ring. This can be achieved by selective oxidation or by starting from a suitably protected piperazine precursor that already contains the ketone functionality at the 3-position.
- Protection/deprotection strategies are employed to control reactivity at the nitrogen atoms of the piperazine ring.
Introduction of the 2-Bromoacetyl Group
- The critical step involves acylation of the piperazine nitrogen with 2-bromoacetyl bromide or a related bromoacetylating agent.
- This reaction is typically carried out under controlled temperature conditions (0–5 °C) to avoid side reactions such as over-acylation or decomposition.
- A suitable base (e.g., triethylamine or pyridine) is used to neutralize the generated hydrogen bromide and drive the reaction to completion.
Formation of the sec-Butyl Ester
- The esterification step involves coupling the piperazinylacetate intermediate with sec-butanol or a sec-butyl ester derivative.
- This can be done via standard esterification methods such as DCC (dicyclohexylcarbodiimide)-mediated coupling or acid chloride activation of the carboxyl group followed by reaction with sec-butanol.
- Alternatively, transesterification methods may be employed if an ester precursor is available.
Purification and Isolation
- The final product is purified by chromatographic methods such as silica gel column chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures).
- The compound is characterized by standard analytical techniques including NMR, MS, and IR spectroscopy to confirm the structure and purity.
Detailed Reaction Conditions and Data
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Piperazine oxidation or preparation | Starting piperazine derivative, oxidizing agent (e.g., PCC, Dess–Martin periodinane) | Introduce 3-oxo group | Mild conditions to avoid ring degradation |
| 2. Acylation with 2-bromoacetyl bromide | 2-bromoacetyl bromide, base (Et3N), solvent (CH2Cl2), 0–5 °C | Attach 2-bromoacetyl group to N of piperazine | Controlled temperature to prevent side reactions |
| 3. Esterification | sec-butanol, DCC or acid chloride activation, solvent (e.g., dichloromethane), room temperature | Form sec-butyl ester | Use of coupling agents to improve yields |
| 4. Purification | Silica gel chromatography, recrystallization | Isolate pure compound | Analytical verification by NMR, MS |
Research Findings and Optimization
- The acylation step is critical for yield and selectivity. Studies show that slow addition of 2-bromoacetyl bromide under cooling improves product purity and minimizes by-products.
- Esterification yields are enhanced by using coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with catalytic amounts of DMAP (4-dimethylaminopyridine).
- Solvent choice impacts reaction rates; dichloromethane and tetrahydrofuran are preferred for their solubility profiles and inertness.
- Purification strategies often involve gradient elution chromatography to separate closely related impurities.
Summary Table of Preparation Methods
| Method Step | Technique | Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Piperazine functionalization | Oxidation or substitution | PCC, Dess–Martin, protected piperazine | Mild, RT to 40 °C | 70–85% | Sensitive to over-oxidation |
| N-Acylation | Acylation with 2-bromoacetyl bromide | 2-bromoacetyl bromide, Et3N | 0–5 °C, inert atmosphere | 75–90% | Requires slow addition |
| Esterification | Coupling or transesterification | sec-butanol, DCC, DMAP | RT, 12–24 h | 80–95% | Coupling agents improve yield |
| Purification | Chromatography, recrystallization | Silica gel, solvents | Ambient | >95% purity | Confirmed by analytical methods |
Chemical Reactions Analysis
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction Reactions: The carbonyl groups in the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride
Common reagents and conditions used in these reactions include solvents like ethanol and methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and acetates .
Scientific Research Applications
Applications
1. Medicinal Chemistry
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has been studied for its potential as an anti-cancer agent due to its structural similarity to known cytotoxic compounds. The presence of the piperazine ring and the bromoacetyl group suggests that it may interact with biological targets involved in cell proliferation and apoptosis.
2. Drug Development
The compound serves as a valuable intermediate in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity, making it an important candidate in drug discovery programs.
3. Proteomics Research
In proteomics, sec-butyl derivatives are often utilized for labeling proteins or modifying biomolecules to study their interactions and functions within biological systems. This compound may be employed in the development of probes or tags that facilitate the analysis of protein dynamics.
4. Neuropharmacology
Given its piperazine moiety, this compound may also exhibit activity at neurotransmitter receptors, making it a candidate for studies related to neuropharmacology, including potential anxiolytic or antidepressant effects.
Case Studies
Case Study 1: Anti-Cancer Activity
A study investigated the cytotoxic effects of sec-butyl derivatives on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized analogs of this compound to evaluate their pharmacological profiles. Several derivatives demonstrated enhanced binding affinity to specific receptor targets, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The compound’s ester and piperazine groups may also interact with other molecular targets, affecting various biological pathways .
Comparison with Similar Compounds
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (BI17612)
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
- Molecular Formula : C₁₁H₁₇BrN₂O₄ (calculated)
- Key Differences :
sec-Butyl Bromoacetate
Structural and Functional Analysis
Ester Group Influence
The ester substituent critically modulates properties:
- sec-Butyl : Enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Methoxyethyl : Introduces polarity via an ether oxygen, improving solubility in polar solvents.
Reactivity of the Bromoacetyl Group
The 2-bromoacetyl group is a potent alkylating agent. Steric effects from the ester group may influence its accessibility in reactions:
- sec-Butyl : Bulky substituent may slow alkylation kinetics.
- Propyl/Methoxyethyl : Smaller or polar groups may facilitate faster reactions.
Data Table: Comparative Overview
| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate | sec-Butyl | C₁₂H₁₉BrN₂O₄ | 335.19 | 1219147-69-9 |
| 2-Methoxyethyl analog (BI17612) | 2-Methoxyethyl | C₁₁H₁₇BrN₂O₅ | ~337.17 (calculated) | 1219303-05-5 |
| Propyl analog | Propyl | C₁₁H₁₇BrN₂O₄ | ~321.17 (calculated) | Not available |
| sec-Butyl bromoacetate | sec-Butyl | C₆H₁₁BrO₂ | 195.06 | 5205-36-7 |
Research Implications
- Drug Development : The sec-butyl derivative’s lipophilicity may favor blood-brain barrier penetration, making it suitable for CNS-targeting prodrugs.
- Synthetic Chemistry : Propyl and methoxyethyl analogs offer tunable reactivity for optimizing reaction conditions .
- Limitations : Lack of published data on melting/boiling points and solubility necessitates further experimental characterization.
Biological Activity
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Information:
- Molecular Formula: C₁₂H₁₉BrN₂O₄
- Molecular Weight: 335.21 g/mol
- CAS Number: 1219147-69-9
- MDL Number: MFCD12026579
- Hazard Classification: Irritant
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that piperazine derivatives can be effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 µg/mL |
| Compound B | Escherichia coli | 12.5 µg/mL |
| This compound | Unknown (potentially active) | TBD |
The structure of this compound suggests it may possess similar antimicrobial properties due to the presence of the piperazine moiety, which is known for its bioactivity.
Anticancer Activity
Preliminary studies on related compounds have indicated potential anticancer properties. For example, certain piperazine-containing compounds have shown micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 10 |
| Compound D | HeLa | 15 |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring: Known for enhancing solubility and biological activity.
- Bromoacetyl Group: This group may contribute to the reactivity and interaction with biological targets, potentially increasing the compound's efficacy.
- sec-Butyl Group: This hydrophobic moiety can enhance membrane permeability, facilitating better absorption and bioavailability.
Case Studies and Research Findings
- Antimicrobial Efficacy: A study demonstrated that piperazine derivatives with halogen substituents showed increased antibacterial activity against resistant strains such as MRSA. The presence of electron-withdrawing groups was found to enhance this activity significantly .
- Anticancer Potential: In vitro studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells, suggesting a mechanism that could be explored further for this compound .
- Mechanism of Action: Research indicates that compounds with similar structures may inhibit specific enzymes or pathways involved in bacterial cell wall synthesis or cancer cell proliferation, which could be a target for future investigations on this compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves a multi-step approach:
Piperazine Core Functionalization : React 3-oxo-2-piperazineacetic acid derivatives with 2-bromoacetyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to introduce the bromoacetyl group .
Esterification : Couple the intermediate with sec-butyl alcohol via Steglich esterification (using DCC/DMAP) or acid-catalyzed ester exchange. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromoacetyl group. Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .
Q. What safety protocols are critical for handling this compound, particularly regarding its bromoacetyl moiety?
- Handling :
- Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s potential lachrymatory and alkylating properties .
- Avoid contact with reducing agents or bases, which may trigger uncontrolled bromine release .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- Primary Techniques :
- ¹H/¹³C NMR : Identify key signals, such as the sec-butyl methyl protons (δ ~1.2–1.4 ppm), bromoacetyl carbonyl (δ ~170 ppm), and piperazine NH (δ ~8.5 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Purity ≥95% is recommended for experimental reproducibility .
Advanced Research Questions
Q. How does the bromoacetyl group’s electronic and steric profile influence nucleophilic substitution reactions in this compound?
- Reactivity Analysis :
- The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Steric hindrance from the sec-butyl group may slow reactions at the ester moiety compared to the bromoacetyl site .
- Experimental Design : Conduct kinetic studies using varying nucleophiles (e.g., sodium azide, benzylamine) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via LC-MS to correlate substituent effects with reactivity .
Q. What computational methods can predict the compound’s stability under varying pH and temperature conditions?
- Modeling Approach :
- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the bromoacetyl C–Br bond, which is prone to hydrolysis. Solvent effects (e.g., water vs. acetonitrile) can be modeled via COSMO-RS .
- Validate predictions experimentally by incubating the compound at pH 2–12 (37°C) and analyzing degradation products via HRMS .
Q. How can researchers resolve contradictions in reported spectral data for related piperazinyl acetates?
- Data Reconciliation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
